2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . It has a molecular formula of C17H18N2O2S and an average mass of 314.402 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a carboxamide group, which is a functional group derived from carboxylic acid .Physical and Chemical Properties Analysis
The compound has a molecular weight of 314.402 Da . Further physical and chemical properties specific to this compound were not found in the search results.Scientific Research Applications
Heterocyclic Synthesis Applications
This compound has been utilized as a key intermediate in the synthesis of diverse heterocyclic compounds. For instance, it has played a crucial role in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives through the reaction with various nitrogen nucleophiles. These compounds have significant implications in developing new materials with potential electronic, optical, and chemical properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Additionally, its reactivity towards chemical reagents to yield thienopyridines and -pyrimidines has been explored, showcasing its versatility in synthesizing complex heterocyclic frameworks (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003).
Biological Activity
The compound and its derivatives have shown a range of biological activities. For example, modifications of the thiophene moiety have led to compounds that inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which are implicated in the adherence of neutrophils to activated endothelial cells. This inhibition suggests potential anti-inflammatory applications (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995). Moreover, certain thiophene derivatives synthesized from this core structure have demonstrated antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their therapeutic potential (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Material Science and Molecular Studies
In material science, the synthesis and characterization of this compound have been foundational in the development of novel materials. For instance, the synthesis and crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have provided insights into the molecular arrangements and potential applications of thiophene-based materials in electronics and photonics (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).
Future Directions
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the Polyketide synthase 13 (Pks 13) . Pks 13 is involved in the synthesis of mycolic acid, a crucial component of the cell wall of Mycobacterium tuberculosis . Another potential target is the STING protein , an immune-associated protein that plays a crucial role in innate immune responses .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. In the case of Pks 13, the compound inhibits the synthesis of mycolic acid, thereby disrupting the integrity of the bacterial cell wall . For the STING protein, the compound acts as an agonist, triggering the activation of downstream signaling molecules (TBK1 and IRF3) of STING .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s antitubercular activity could be influenced by factors such as the bacterial resistance profile and the patient’s immune status . Similarly, the compound’s antitumor efficacy via STING activation could be influenced by the tumor microenvironment
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-6-8-11(9-7-10)16(21)19-17-14(15(18)20)12-4-2-3-5-13(12)22-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJRTUWMOKECEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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